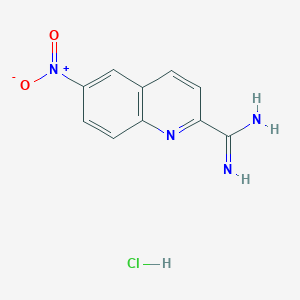
6-Nitroquinoline-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9ClN4O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carboximidamide hydrochloride typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 6-nitroquinoline with cyanamide in the presence of hydrochloric acid to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitroquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-aminoquinoline derivatives.
Reduction: Formation of various reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Nitroquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Nitroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline-2-carboximidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- 4-Methoxypicolinimidamide hydrochloride
Uniqueness
6-Nitroquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9ClN4O2 |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
6-nitroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8N4O2.ClH/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9;/h1-5H,(H3,11,12);1H |
InChI-Schlüssel |
CUIWFZRCQATBJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


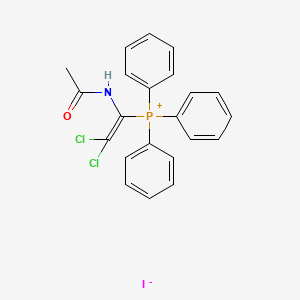
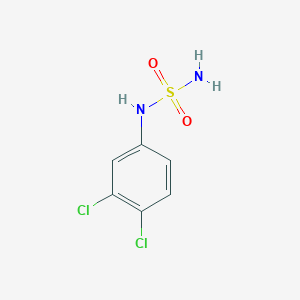
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
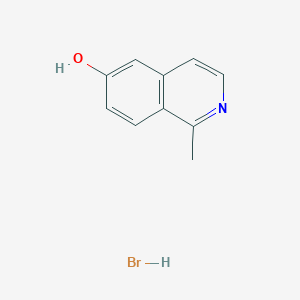
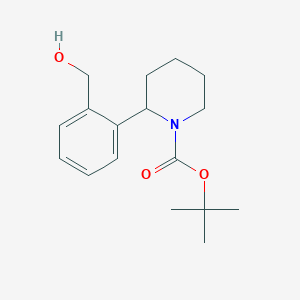
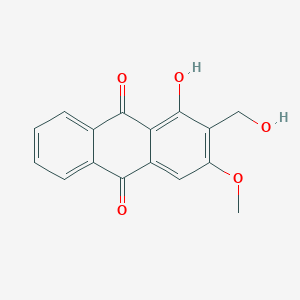



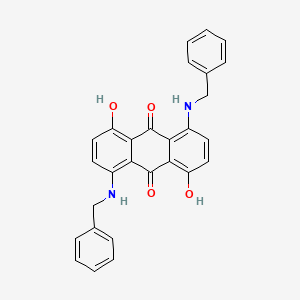
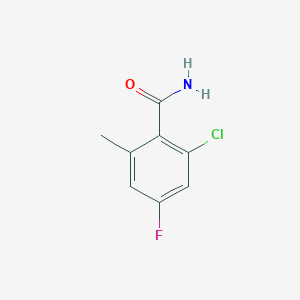
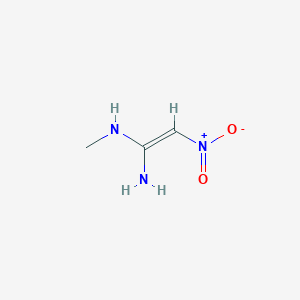
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)

